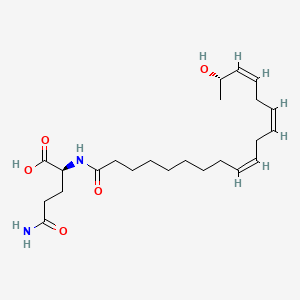

(17S)-Volicitin

説明

特性

IUPAC Name |

(2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13-/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUZXFXPORORCL-CKBPCMIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191670-18-5 | |

| Record name | Volicitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191670185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VOLICITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06C3X5BGYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Origin of 17s Volicitin in Insect Herbivores

Insect-Mediated Biotransformation of Plant-Derived Precursors

The formation of (17S)-Volicitin is a clear example of biotransformation, where an organism modifies a compound sourced from its environment. Research has firmly established that the fatty acid backbone of volicitin (B1247072) originates from the host plant. nih.govpnas.org Linolenic acid, an essential fatty acid for many lepidopteran species, is ingested by the caterpillar during feeding. pnas.orgresearchgate.net

A pivotal study involving beet armyworm caterpillars (Spodoptera exigua) fed on corn seedlings uniformly labeled with carbon-13 (¹³C) demonstrated this conclusively. nih.govpnas.org Analysis of the caterpillars' oral secretions revealed that the ¹³C label was incorporated into the fatty acid portion of the volicitin molecule. This indicates that the linolenic acid is obtained directly from the plant. nih.gov

However, the subsequent chemical modifications—the hydroxylation at the 17th carbon position and the conjugation with the amino acid L-glutamine—are performed by the insect. nih.govpnas.org The same isotope-labeling studies showed that the L-glutamine moiety of the volicitin molecule was not ¹³C-labeled, confirming it was of insect origin. pnas.org Therefore, the caterpillar synthesizes volicitin by taking a plant-derived fatty acid and conjugating it with an amino acid from its own metabolic pool. nih.govpnas.org

Enzymatic Processes Involved in this compound Formation by Herbivores

The conversion of plant-derived linolenic acid into this compound involves at least two key enzymatic steps carried out by the insect herbivore. The biosynthesis has been shown to occur actively within the gut tissues of the caterpillar. nih.gov

The first critical step is the hydroxylation of the fatty acid. Experiments with the common cutworm, Spodoptera litura, reared in an atmosphere containing isotopically labeled oxygen (¹⁸O₂) showed that the oxygen atom in the hydroxyl group of volicitin was derived from molecular oxygen (O₂). tandfonline.comnih.gov This finding strongly suggests the involvement of a monooxygenase enzyme, such as a cytochrome P450 (P450), in catalyzing this ω-1 hydroxylation reaction. tandfonline.com The absolute configuration at this position in several Noctuid species has been determined to be 17S. tandfonline.com

The second step is the conjugation of 17-hydroxylinolenic acid with L-glutamine. In vitro studies using gut tissues from Spodoptera litura demonstrated that this process occurs primarily in the midgut. nih.gov When these tissues were incubated with linolenic acid and L-[α-¹⁵N] glutamine, both ¹⁵N-labeled N-linolenoyl-L-glutamine and ¹⁵N-labeled volicitin were produced. nih.gov Further investigation pinpointed this activity to the microsomal fraction of the gut tissue cells. nih.gov This enzymatic system shows a high degree of specificity for L-glutamine, even when it is not the most abundant amino acid present in the insect's regurgitant. nih.govnih.gov While the exact enzymes responsible for forming the amide bond have not been fully characterized, their presence and activity in the insect midgut are well-established. nih.govnih.gov

Table 1: Key Enzymatic Steps in this compound Biosynthesis

| Biosynthetic Step | Substrates | Product | Location in Insect | Proposed Enzyme Type |

|---|---|---|---|---|

| ω-1 Hydroxylation | Linolenic acid, O₂ | 17-hydroxylinolenic acid | Gut Tissues | Monooxygenase (e.g., Cytochrome P450) tandfonline.comnih.gov |

| Conjugation | 17-hydroxylinolenic acid, L-glutamine | This compound | Midgut (microsomal fraction) nih.gov | Unknown synthetase/ligase |

Comparative Analysis of Fatty Acid-Amino Acid Conjugate (FAC) Diversification Across Insect Species

This compound belongs to a larger, diverse class of molecules known as fatty acid-amino acid conjugates (FACs). tandfonline.com The production and composition of these compounds vary significantly across different species of Lepidoptera, suggesting an evolutionary diversification of these metabolic pathways. nih.gov

A survey of 29 lepidopteran species revealed that FACs are commonly synthesized, being present in 19 of the species studied. nih.gov A common feature among all FAC-producing species was the presence of N-linolenoyl-L-glutamine and/or N-linoleoyl-L-glutamine. This finding has led to the hypothesis that these two non-hydroxylated, glutamine-based conjugates may be the evolutionarily older forms of FACs. nih.gov

The structural diversity of FACs arises from variations in both the fatty acid and the amino acid components. Some species produce FACs conjugated with glutamic acid in addition to, or instead of, glutamine. tandfonline.comnih.gov For instance, while glutamine-based FACs are major components in Noctuidae, Geometridae, and some Sphingidae species, traces of glutamic acid-based FACs have been found in the oral secretions of larvae like Spodoptera littoralis. tandfonline.com

The hydroxylation of the fatty acid, the key feature of volicitin, appears to be a more specialized trait. The ability to hydroxylate fatty acids for FAC synthesis is limited mostly to the larger and more evolutionarily developed macrolepidopteran species. nih.gov In contrast, the ability to synthesize glutamic acid conjugates is found in relatively more primitive species. nih.gov

Furthermore, the quantity and composition of FACs can differ even among closely related species or those feeding on the same host. A study comparing long-associated maize pests (like Spodoptera exigua) with newly emerging pests (Athetis lepigone and Athetis dissimilis) found that the newer pests had the highest total concentrations of FACs in their oral secretions. researchgate.net This suggests that long-term pests might evolve to reduce the FAC content in their oral secretions, potentially as a strategy to minimize the induction of plant defenses and avoid attracting their own natural enemies. researchgate.net

Table 2: Diversification of Fatty Acid-Amino Acid Conjugates (FACs) in Select Lepidopteran Families

| Insect Family | Example Species | Common FAC Characteristics |

|---|---|---|

| Noctuidae | Spodoptera exigua, Spodoptera litura | Primarily glutamine-based FACs; hydroxylation is common (e.g., Volicitin). tandfonline.comtandfonline.com |

| Noctuidae | Spodoptera littoralis | Contains glutamine-based FACs and traces of glutamic acid-based FACs. tandfonline.com |

| Sphingidae | Manduca sexta | Glutamic acid-based FACs are dominant, with smaller amounts of glutamine-based FACs. tandfonline.com |

| Geometridae | Various | Glutamine-based FACs are major components. tandfonline.com |

Plant Perception and Receptor Mediated Recognition of 17s Volicitin

Identification and Characterization of Putative (17S)-Volicitin Receptors

Initial experimental evidence for the existence of a plant binding protein that selectively recognizes this compound emerged from studies on Zea mays leaves. fishersci.calipidmaps.orguni.lumpg.dewikipedia.orgfishersci.nlnih.gov Researchers synthesized a tritiated form of this compound, which was shown to induce volatile emissions in a manner similar to the natural compound. fishersci.calipidmaps.orguni.lu This radiolabeled this compound rapidly, reversibly, and saturably bound to enriched plasma membrane fractions isolated from Z. mays leaves. fishersci.calipidmaps.orguni.lufishersci.nl

While a high-affinity binding site has been identified and characterized, the specific protein or complex acting as the this compound receptor has not yet been fully isolated and characterized at the molecular level. mpg.denih.govchemeurope.com Evidence suggests its proteinaceous nature, as treatment of plasma membrane fractions with proteases like trypsin and pronase significantly reduced or abolished the specific binding of radiolabeled this compound. lipidmaps.org This indicates that the binding is indeed mediated by a protein component.

Ligand-Receptor Binding Kinetics and Specificity in Plant Plasma Membranes

The binding of this compound to maize plasma membranes exhibits characteristics typical of a specific ligand-receptor interaction. The binding is rapid, reversible, and saturable, indicating a finite number of binding sites. fishersci.calipidmaps.orguni.lufishersci.nl

Detailed kinetic analyses revealed a high affinity association, with an apparent dissociation constant (Kd) of 1.3 nM. fishersci.calipidmaps.orguni.lu The Hill coefficient, a measure of cooperativity in ligand binding, was determined to be 1.07, suggesting non-cooperative binding to a single class of sites. fishersci.calipidmaps.orguni.lu The maximum binding capacity (Bmax) was calculated at 1.26 fmol·μg protein−1, corresponding to approximately 3000 binding sites per cell. lipidmaps.org

Table 1: Binding Kinetics of this compound to Zea mays Plasma Membranes

| Parameter | Value | Unit | Source |

| Apparent Dissociation Constant (Kd) | 1.3 | nM | fishersci.calipidmaps.orguni.lu |

| Hill Coefficient | 1.07 | (dimensionless) | fishersci.calipidmaps.orguni.lu |

| Maximum Binding Capacity (Bmax) | 1.26 | fmol·μg protein−1 | lipidmaps.org |

| Estimated Sites per Cell | ~3000 | sites | lipidmaps.org |

Furthermore, the binding of this compound is regulated by plant physiological states. Treatment of Zea mays plants with methyl jasmonate (MeJA), a key phytohormone involved in defense signaling, increased the total binding of radiolabeled this compound to enriched plasma membranes more than threefold. fishersci.calipidmaps.orguni.lu Similarly, actual feeding by Spodoptera exigua caterpillars also led to a fourfold increase in total binding. fishersci.calipidmaps.org These findings suggest that MeJA and herbivore feeding activate the transcription of the gene encoding the this compound binding protein. fishersci.ca Conversely, pretreatment of plants with cycloheximide, a protein synthesis inhibitor, significantly decreased the binding of radiolabeled this compound, providing further support for the proteinaceous nature of the binding site and its dynamic regulation. fishersci.calipidmaps.org

Stereochemical Requirements for this compound Perception and Activity

The stereochemistry of this compound is critical for its biological activity and recognition by plant receptors. Analog studies have demonstrated that both the L-glutamine moiety and the hydroxy group at the 17th position of the linolenoyl chain play important roles in binding. fishersci.cauni.lu

Specifically, the L-glutamine (L-Gln) component is crucial for inducing the emission of volatile organic compounds. Among various synthesized N-linolenoylamino acid conjugates, only the L-glutamine conjugate effectively induced VOC emissions in corn. citeab.com Moreover, competition analysis revealed that the binding protein can discriminate between L- and D-volicitin enantiomers (i.e., conjugates with L- and D-glutamine, respectively), with only the biologically active L-volicitin competing with the radioligand for binding. fishersci.nl

Regarding the stereochemistry at the 17-hydroxy position, studies comparing (17S)- and (17R)-volicitin showed that both isomers induced the release of volatiles in corn seedlings, with no significant difference in the amount released between the two. citeab.com However, the presence of the hydroxyl group at the 17th position of the linolenic acid moiety significantly enhances elicitor activity, increasing it by more than threefold compared to N-linolenoyl-L-glutamine (which lacks the hydroxyl group). citeab.com This indicates that while the chirality at C17 may not be a strict determinant for activity, the hydroxylation itself is vital.

Interspecies Variation in Plant this compound Recognition Mechanisms

While this compound is a well-characterized elicitor, the specific elicitor activity and the recognition mechanisms can vary considerably among different plant species. chemeurope.com Plants have evolved diverse perception systems to detect herbivore threats, which often involve recognizing HAMPs or damage-associated molecular patterns (DAMPs) produced by insect feeding. mpg.dechemeurope.com

The types and levels of fatty acid-amino acid conjugates (FACs), including volicitin (B1247072) and its analogs, can be specific to the insect species. fishersci.canih.govnih.govciteab.com Consequently, the activity of these FACs in inducing plant defense responses can vary depending on both the specific FAC type and the plant genotype. fishersci.caciteab.com This interspecies variation highlights the complex co-evolutionary arms race between plants and herbivores, where plants develop specific recognition systems, and herbivores, in turn, may evolve different elicitors or strategies to manipulate plant responses. nih.govciteab.com Although the primary binding site for this compound has been identified in maize, further research is needed to fully clarify the action of volicitin and identify its target receptors across a broader range of plant species. mpg.de

Intracellular Signal Transduction Pathways Initiated by 17s Volicitin in Plants

Early Signaling Events in Response to (17S)-Volicitin

The initial recognition of this compound by plant cells initiates a series of rapid biochemical and physiological changes. These early signaling events are critical for activating downstream defense mechanisms. They typically include fluctuations in intracellular ion concentrations, the generation of reactive oxygen species, and the activation of protein kinase cascades. researchgate.net

One of the earliest detectable responses to herbivory and associated elicitors is a change in the cytosolic concentration of free calcium ions (Ca²⁺). nih.govrd2.co.nz Ca²⁺ acts as a ubiquitous second messenger in plant cells, translating external stimuli into specific intracellular responses. nih.gov The perception of herbivory-related signals leads to an influx of Ca²⁺ into the cytosol, creating distinct "calcium signatures" that vary in amplitude, frequency, and duration. nih.gov These signatures are decoded by a suite of calcium-binding proteins, such as calmodulins (CaMs) and calcium-dependent protein kinases (CDPKs), which in turn regulate the activity of downstream targets to orchestrate the defense response. nih.govrd2.co.nz The recognition of elicitors like volicitin (B1247072) is understood to trigger these rapid and specific changes in cytosolic Ca²⁺ levels, which are integral to the subsequent activation of defense pathways. researchgate.net

Following the initial Ca²⁺ flux, a rapid, transient production of reactive oxygen species (ROS), often referred to as an "oxidative burst," occurs. researchgate.net ROS, including the superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that function as key signaling intermediates in plant defense. nih.govnih.gov A primary enzymatic source for this defense-related ROS production is the plasma membrane-bound NADPH oxidase complex. nih.govnih.gov This enzyme catalyzes the production of superoxide by transferring electrons from cytosolic NADPH to molecular oxygen. mdpi.com The activation of NADPH oxidase is a critical event in the plant's response to biotic stresses. The ROS generated can have multiple roles: they can directly harm invading organisms, contribute to the strengthening of cell walls through cross-linking of polymers, and act as signaling molecules to activate further defense responses, including the MAPK cascade. nih.govnih.gov

Mitogen-activated protein kinase (MAPK) cascades are highly conserved signaling modules in eukaryotes that transduce extracellular signals into intracellular responses. mdpi.comnih.gov In plants, these cascades are central to immunity, regulating responses to various biotic and abiotic stresses. nih.gov A typical MAPK cascade consists of three sequentially acting protein kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. mdpi.com The perception of elicitors like this compound leads to the activation of a specific MAPK cascade. researchgate.netresearchgate.net This activation occurs through a sequential phosphorylation process, where an activated MAPKKK phosphorylates and activates a MAPKK, which in turn phosphorylates and activates a specific MAPK. nih.gov Activated MAPKs then phosphorylate various downstream targets, including transcription factors and other enzymes, leading to large-scale changes in gene expression and the synthesis of defense compounds. nih.gov This cascade structure allows for signal amplification and the integration of multiple signals to produce a fine-tuned defense output. mdpi.com

Phytohormone Pathway Modulation by this compound

The early signaling events initiated by this compound converge on the regulation of phytohormone signaling networks, which are central to orchestrating plant-wide defense responses. The jasmonic acid pathway is a primary target, but its interplay with other hormones like salicylic acid and ethylene is crucial for tailoring the response to the specific threat.

The jasmonic acid (JA) signaling pathway is a cornerstone of plant defense against chewing herbivores. This compound is a potent activator of this pathway. researchgate.net Application of volicitin to wounded plant tissues stimulates a significant increase in the endogenous levels of JA. nih.govdocumentsdelivered.com This increase in JA is directly linked to the induction of downstream defense responses, such as the production of herbivore-induced plant volatiles (HIPVs). nih.gov Studies in maize have demonstrated a clear dose-dependent relationship between the application of volicitin, the resulting accumulation of JA, and the subsequent emission of sesquiterpenes, a major class of HIPVs. documentsdelivered.com This demonstrates that volicitin enhances plant defense by augmenting the biosynthesis and signaling of jasmonic acid. nih.gov

| Treatment | Endogenous JA Levels (Change relative to control) | Sesquiterpene Emission (Change relative to control) | Reference |

|---|---|---|---|

| Mechanical Wounding Alone | Slight Increase | Low | documentsdelivered.com |

| Volicitin Application | Significant Increase | High | nih.govdocumentsdelivered.com |

| Jasmonic Acid Application | N/A | High | nih.gov |

The plant immune signaling network is characterized by complex interactions, or crosstalk, between different hormone pathways. nih.gov While the JA pathway is central to the response against herbivores, its activity is modulated by salicylic acid (SA) and ethylene (ET). nih.govmdpi.com Generally, the SA pathway, which is primarily activated in response to biotrophic pathogens, and the JA/ET pathway are mutually antagonistic. nih.govmdpi.comresearchgate.net Activation of the SA pathway can suppress JA-mediated defenses, and vice-versa. This antagonism allows the plant to prioritize its defense against one type of attacker.

In the context of volicitin-induced responses, ethylene has been shown to act synergistically with JA. nih.gov Studies have demonstrated that the presence of ethylene can greatly enhance the volatile emissions induced by both volicitin and JA. nih.govdocumentsdelivered.com For instance, in maize plants with low nitrogen availability, which exhibit increased ethylene sensitivity, ethylene synergized volicitin-induced sesquiterpene and indole (B1671886) emission by 4- to 12-fold. nih.gov This indicates that ethylene signaling is a critical component that amplifies the JA-dependent defense response triggered by volicitin. The interaction with the SA pathway is typically negative, ensuring that resources are allocated to the more appropriate anti-herbivore defense cascade. mdpi.com

| Interacting Hormones | Type of Interaction | General Outcome in Defense | Reference |

|---|---|---|---|

| Jasmonic Acid (JA) & Ethylene (ET) | Synergistic | Enhanced defense against herbivores and necrotrophic pathogens. | nih.govnih.gov |

| Jasmonic Acid (JA) & Salicylic Acid (SA) | Antagonistic | Prioritization of defense against either herbivores/necrotrophs (JA) or biotrophic pathogens (SA). | mdpi.comresearchgate.net |

| Ethylene (ET) & Salicylic Acid (SA) | Antagonistic | Fine-tuning of defense responses between different pathogen types. | nih.gov |

Transcriptional Reprogramming and Gene Expression Regulation

Upon perception of this compound, plants undergo extensive transcriptional reprogramming to orchestrate a robust defense. This involves the activation of early-response genes, including those encoding transcription factors, which in turn regulate a broad spectrum of downstream defense-related genes.

The activation of defense signaling pathways by this compound is intricately linked to the induction of specific families of transcription factors, notably the WRKY and MYC families. These transcription factors are central regulators of plant immune responses.

While direct evidence specifically naming WRKY transcription factors induced by isolated this compound is still emerging, their role in the broader context of herbivory-induced defense, where volicitin is a key elicitor, is well-established. Herbivory and the associated jasmonic acid (JA) signaling pathway, which is triggered by volicitin, are known to rapidly induce the expression of various WRKY genes. These transcription factors recognize and bind to specific W-box cis-regulatory elements in the promoters of target defense genes, thereby modulating their expression.

In contrast, a more direct link has been established between fatty acid-amino acid conjugate (FAC) signaling and the MYC family of transcription factors. Research in maize has identified MYC7 as a marker for FAC-induced distant signaling. nih.gov Application of insect elicitors leads to the systemic accumulation of MYC7 transcripts throughout the above-ground parts of the plant, a response not observed with mechanical wounding alone. nih.gov This indicates a specific role for MYC7 in orchestrating the plant's response to herbivore-derived elicitors like this compound. MYC transcription factors are known to be key regulators of the jasmonate signaling pathway, which controls a wide array of defense responses against herbivores.

Table 1: Defense-Related Transcription Factors in Volicitin-Mediated Signaling

| Transcription Factor Family | Specific Member | Role in Defense Signaling | Evidence of Induction |

| MYC | MYC7 (Maize) | Marker for FAC-induced distant signaling. | Transcript accumulation observed after elicitor treatment. nih.gov |

| WRKY | Various | General regulators of herbivory and JA-mediated defense responses. | Induced by herbivory and JA signaling. |

A major outcome of the transcriptional reprogramming initiated by this compound is the enhanced production of volatile secondary metabolites. These compounds play a crucial role in indirect defense by attracting natural enemies of the herbivores. The regulation of genes encoding key enzymes in these biosynthetic pathways is a well-documented response to volicitin.

Indole-3-Glycerol Phosphate (B84403) Lyase (IGL):

One of the most well-characterized examples of gene regulation by volicitin is the induction of the Igl gene in maize. nih.gov This gene encodes indole-3-glycerol phosphate lyase, an enzyme that catalyzes the formation of free indole, a key volatile compound that contributes to the "cry for help" signal. Studies have shown that treatment of maize seedlings with volicitin leads to a significant and rapid increase in the steady-state transcript levels of Igl. nih.gov This induction is dramatic, with volicitin treatment causing a much greater increase in Igl mRNA levels compared to mechanical wounding alone. The temporal pattern of Igl induction closely mirrors the emission of indole from the plant, highlighting the direct regulatory role of the volicitin-initiated signaling pathway on this biosynthetic gene.

Terpenoid Synthases:

This compound also triggers the synthesis and release of a blend of volatile terpenoids. This is achieved through the transcriptional activation of genes encoding terpenoid synthases (TPS), the enzymes responsible for generating the vast diversity of terpene structures. Research on maize has identified several TPS genes that are induced upon treatment with volicitin. For instance, studies have identified three new sesquiterpene cyclase genes that are induced by this elicitor. These enzymes are responsible for the production of various sesquiterpenes, which are common components of herbivore-induced volatile blends. The induction of these TPS genes by volicitin underscores the coordinated regulation of different biosynthetic pathways to produce a complex and effective defense signal.

Table 2: Regulation of Secondary Metabolite Biosynthetic Genes by this compound in Maize

| Gene | Enzyme | Secondary Metabolite | Effect of this compound | Research Finding |

| Igl | Indole-3-Glycerol Phosphate Lyase | Indole | Upregulation of transcript levels. | Volicitin treatment causes a dramatic increase in Igl mRNA. nih.gov |

| Sesquiterpene Cyclases | Terpenoid Synthases | Sesquiterpenes | Induction of gene expression. | Three new sesquiterpene cyclase genes were found to be induced. |

Ecological Roles and Induced Plant Defense Responses Elicited by 17s Volicitin

Induction of Herbivore-Induced Plant Volatiles (HIPVs)

(17S)-Volicitin, a fatty acid-amino acid conjugate identified as N-(17-hydroxylinolenoyl)-L-glutamine, is a potent elicitor of plant defense responses. ttu.edu It is a key chemical signal found in the oral secretions of lepidopteran larvae, such as the beet armyworm (Spodoptera exigua). nih.govnih.gov When these insects feed on plants, volicitin (B1247072) is introduced into the damaged tissues, triggering the release of a specific blend of airborne chemicals known as Herbivore-Induced Plant Volatiles (HIPVs). nih.govresearchgate.net This response is highly specific; simple mechanical damage does not induce the same quantitative or qualitative volatile blend as damage coupled with the application of volicitin. tandfonline.comwur.nl The production of volicitin is a collaborative effort between the plant and the insect; the herbivore ingests linolenic acid from the plant and subsequently modifies it through hydroxylation and conjugation with L-glutamine. nih.gov The naturally occurring form is the 17S isomer. tandfonline.com

The application of this compound to wounded plant tissues, particularly in well-studied species like maize (Zea mays), initiates the synthesis and emission of a complex bouquet of volatile organic compounds. nih.gov This blend is qualitatively and quantitatively distinct from volatiles released due to mechanical damage alone. nih.gov The emission of these compounds, particularly sesquiterpenes, demonstrates a dose-dependent relationship with the concentration of applied volicitin. frontiersin.org

Analysis of the volatile profile from volicitin-treated maize reveals a blend dominated by terpenoids and indole (B1671886). researchgate.net Key compounds that are consistently identified include green leaf volatiles (GLVs), monoterpenes, sesquiterpenes, and aromatic compounds. nih.gov The induction of indole is particularly noteworthy, as the enzyme responsible for its synthesis, indole-3-glycerol phosphate (B84403) lyase, is one of the first to be transcriptionally activated by volicitin. nih.gov

Table 1: Representative Volatile Compounds Induced by this compound in Maize (Zea mays)

| Compound Class | Specific Compound |

|---|---|

| Monoterpenes | β-myrcene |

| Linalool | |

| Sesquiterpenes | (E)-α-bergamotene |

| (E)-β-farnesene | |

| β-caryophyllene | |

| (E)-nerolidol | |

| Homoterpenes | (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) |

| (3E,7E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT) | |

| Aromatic Compounds | Indole |

| Green Leaf Volatiles (GLVs) / Esters | (Z)-3-hexenyl acetate |

| Geranyl acetate |

This table lists major volatile compounds commonly released by maize seedlings following elicitation by this compound. nih.govtandfonline.com

A primary ecological function of the volatile blend induced by this compound is the attraction of the herbivore's natural enemies. nih.gov This "cry for help" is a classic example of an indirect plant defense, establishing a tritrophic interaction between the plant, the herbivore, and the third trophic level (carnivores). afonet.orgoup.com Parasitoid wasps, which lay their eggs inside the herbivorous larvae, are particularly attuned to these chemical cues. researchgate.netnih.gov

For example, maize seedlings treated with volicitin become highly attractive to parasitoids like Microplitis croceipes. researchgate.net These wasps use the specific blend of volatiles as a long-range signal to locate their caterpillar hosts. nih.gov The specificity of the volatile blend can even allow some parasitoids to distinguish between plants attacked by different herbivore species, enhancing their foraging efficiency. nih.gov Recent studies also suggest that larger predators, including insectivorous birds, may use HIPVs to locate insect prey, broadening the scope of this indirect defense mechanism. afonet.org

Beyond recruiting help, the volatiles elicited by this compound can also serve as a direct defense. nih.gov Certain compounds within the HIPV blend can act as repellents or deterrents to the herbivores themselves. ijcmas.com This can manifest as feeding deterrence, reducing the amount of damage a plant sustains, or as oviposition deterrence. nih.gov By releasing specific volatiles, a plant can discourage female moths from laying eggs on its leaves, thereby preventing future infestations. nih.gov For instance, some green leaf volatiles have been shown to negatively affect aphid populations. wur.nl In a complex twist, the HIPV indole has been found to make caterpillars themselves less attractive to parasitoids, demonstrating the multifaceted and sometimes conflicting roles these signals can play in an ecosystem. nih.gov

Systemic Acquired Resistance and Priming Effects in Distant Tissues

The defense response triggered by this compound is not confined to the site of herbivore attack. The signal is transmitted throughout the plant, leading to the emission of HIPVs from systemic, undamaged leaves. researchgate.net This systemic response ensures that the entire plant is prepared for potential future attacks. frontiersin.org

This phenomenon is related to the concepts of systemic acquired resistance (SAR) and defense priming. nih.gov While SAR is often associated with pathogen defense, elicitors like volicitin can induce a similar state of heightened alert. nih.govnih.gov Priming is a key component of this alert state; it sensitizes the plant's defense machinery, enabling a faster and more robust response to subsequent attacks. ttu.edunih.gov A primed plant can activate its defenses more effectively, potentially deterring herbivores or attracting their enemies more quickly upon a second encounter. nih.gov This airborne signaling can even extend to neighboring plants, which can "eavesdrop" on the HIPV signals and prime their own defenses in anticipation of a threat. frontiersin.org

Interplay with Constitutive and Indirect Plant Defense Mechanisms

Plant defenses can be broadly categorized as constitutive (always present) or induced (activated upon attack). nih.gov The response elicited by this compound is a hallmark of induced defense. nih.gov It allows the plant to conserve resources by only mounting a costly defense when a genuine threat is detected. nih.gov

The primary role of volicitin is to activate indirect defenses—specifically, the release of HIPVs to attract carnivores. researchgate.net However, this induced response is deeply integrated with the plant's other defense systems. Volicitin perception triggers an internal signaling cascade that heavily involves key defense phytohormones, notably jasmonic acid (JA) and ethylene. nih.govwur.nl Application of volicitin leads to a rapid increase in endogenous JA levels, which in turn is directly correlated with the quantity of sesquiterpenes released. frontiersin.org Ethylene can act synergistically with volicitin and JA to further amplify the emission of volatiles. nih.gov

Furthermore, in some plant species like Nicotiana attenuata, fatty acid-amino acid conjugates (the class of compounds to which volicitin belongs) can induce not only indirect defenses (terpene volatiles) but also direct defenses, such as the production of the toxic alkaloid nicotine. ttu.edu This demonstrates that volicitin acts as a key regulator that can mobilize a multifaceted defense strategy, integrating both direct and indirect protective mechanisms.

Influence of Environmental Factors on this compound Elicitation and Plant Responses

The efficacy of this compound as an elicitor and the subsequent plant defense response are not static; they are significantly modulated by various abiotic environmental factors. frontiersin.orgnih.gov Factors such as light intensity, temperature, and soil humidity have all been shown to affect the quantity and quality of HIPV emissions. frontiersin.orgnih.gov

Nitrogen availability, in particular, has a profound and sometimes counterintuitive effect on volicitin-induced defenses in maize. Research has shown an inverse relationship between nitrogen availability and the magnitude of the volatile response; nitrogen-deficient plants produce a significantly greater amount of volicitin-induced sesquiterpenes than plants grown with sufficient nitrogen. nih.govoup.com This heightened response in low-nitrogen plants is linked to two key physiological changes: a greater and more sustained accumulation of jasmonic acid upon elicitation, and an increased sensitivity to ethylene, which synergizes the volatile emission. nih.govoup.com This suggests that under nutrient stress, plants may compensate by allocating more resources to indirect defenses.

Table 2: Effect of Nitrogen (N) Availability on Volicitin-Induced Responses in Maize (Zea mays)

| Nitrogen Level | Volicitin-Induced Sesquiterpene Emission | Volicitin-Induced Jasmonic Acid (JA) Accumulation | Synergistic Effect with Ethylene |

|---|---|---|---|

| Low | High | High / Sustained | Strong (4- to 12-fold increase in volatiles) |

| Medium | Low | Low / Transient | Greatly Reduced / Unapparent |

Summary of findings on how nitrogen availability modulates key defense responses in maize seedlings elicited by this compound. nih.govoup.comdntb.gov.ua

Structure Activity Relationships and Analog Development for 17s Volicitin

Comparative Elicitor Activity of (17S)-Volicitin Analogs and Derivatives

The biological activity of this compound is highly specific, and even minor alterations to its structure can have a significant impact on its ability to induce plant volatile emissions. Studies have systematically synthesized and tested a range of analogs to probe the importance of different functional groups.

One of the most basic analogs is N-linolenoyl-L-glutamine, which lacks the C-17 hydroxyl group. Research has shown this analog to be significantly less active than this compound, demonstrating approximately 30-40% of the activity in inducing volatile emissions in corn seedlings. nih.govnih.gov This highlights the crucial role of the hydroxyl group in maximizing the elicitor response.

The stereochemistry of both the fatty acid and the amino acid moieties is also critical. The natural form of volicitin (B1247072) possesses the (17S) configuration. Interestingly, its enantiomer, (17R)-Volicitin, has been shown to induce a comparable level of volatile release in corn seedlings, suggesting that the stereochemistry at this position may not be a strict determinant for activity in this particular plant species. nih.gov However, the configuration of the amino acid is paramount. Analogs synthesized with D-glutamine instead of the natural L-glutamine exhibit a dramatic reduction in biological activity, with some studies reporting a decrease of over 90%. nih.gov This strong stereoselectivity for the L-glutamine moiety suggests a highly specific interaction with a plant receptor.

Further research has explored modifications to the fatty acid side chain. For instance, substituting linolenic acid with linoleic acid also results in a loss of elicitor activity. nih.gov A newly discovered natural analog, N-(18-hydroxylinolenoyl)-L-glutamine, has shown interesting activity profiles. In eggplant and tobacco, its elicitor activity is comparable to this compound and about twice as potent as N-linolenoyl-L-glutamine. researchgate.netfrontiersin.org However, in corn, both hydroxylated forms and N-linolenoyl-L-glutamine show similar levels of activity. researchgate.netfrontiersin.org This suggests that the recognition and response to these elicitors can be plant-species specific.

The following interactive table summarizes the relative elicitor activity of key this compound analogs and derivatives based on their ability to induce volatile organic compound (VOC) emissions in plants.

Critical Structural Moieties for this compound Biological Activity

The comparative studies of this compound analogs have allowed for the identification of the key structural features, or moieties, that are indispensable for its biological function. These can be broadly categorized into the fatty acid backbone, the hydroxyl group, and the amino acid conjugate.

The C-17 hydroxyl group on the fatty acid chain is a critical determinant of high elicitor activity. As evidenced by the significantly lower activity of N-linolenoyl-L-glutamine, the absence of this hydroxyl group diminishes the molecule's effectiveness. nih.govnih.gov This hydroxyl group may be involved in key hydrogen bonding interactions with the putative plant receptor, thereby stabilizing the ligand-receptor complex and initiating the downstream signaling cascade that leads to volatile production. The comparable activity of the (17R) and (17S) isomers in corn suggests that the precise orientation of this hydroxyl group may not be as critical as its mere presence in this species. nih.gov

The L-glutamine moiety is arguably the most critical component for the biological activity of volicitin. The dramatic loss of activity upon substitution with D-glutamine underscores the highly specific nature of the interaction at this part of the molecule. nih.gov Furthermore, studies with various N-linolenoyl-amino acid conjugates have revealed that only the L-glutamine conjugate is capable of inducing the emission of volatile organic compounds. nih.gov This strongly indicates that the glutamine side chain, with its specific stereochemistry, is the primary recognition element for the plant's receptor system. It is likely that both the amide and the carboxylic acid functionalities of the glutamine residue are involved in essential binding interactions.

Rational Design of Novel this compound Mimics for Enhanced Elicitation

The detailed structure-activity relationship data for this compound provides a solid foundation for the rational design of novel, synthetic mimics with potentially enhanced elicitor activity, stability, or ease of synthesis. While the development of such mimics is still an emerging area of research, established principles of medicinal chemistry and agrochemical design can be applied to guide these efforts.

A key strategy in rational design is the use of pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Based on the SAR data, a pharmacophore for volicitin would include a hydrophobic region corresponding to the fatty acid chain, a hydrogen bond donor/acceptor feature at the C-17 hydroxyl position, and specific hydrogen bond donor and acceptor sites within the L-glutamine moiety, along with a defined stereochemical arrangement. This model can then be used to computationally screen virtual libraries of compounds to identify novel scaffolds that present these key features in the correct spatial orientation.

Another powerful tool in rational design is bioisosteric replacement . This involves substituting a functional group in the lead molecule (in this case, this compound) with another group that has similar physical or chemical properties, with the aim of improving the molecule's biological activity, metabolic stability, or other characteristics. For example, the amide bond linking the fatty acid and glutamine could be replaced with a more stable bioisostere to increase the molecule's persistence in the plant. Similarly, the carboxylic acid of the glutamine moiety could be replaced with other acidic groups, such as a tetrazole, which might alter the binding affinity or pharmacokinetic properties of the mimic.

Furthermore, structure-based design could be employed if the three-dimensional structure of the plant receptor that binds volicitin were to be elucidated. With a detailed understanding of the receptor's binding pocket, novel molecules could be designed to fit perfectly within this pocket and make optimal interactions, potentially leading to mimics with significantly enhanced elicitor activity. While the specific receptor for volicitin has not yet been fully characterized, its existence is strongly suggested by the high degree of specificity observed in the SAR studies.

The goal of these rational design approaches is to create novel elicitors that are not only more potent but also more practical for agricultural applications. This could involve designing molecules that are easier and less expensive to synthesize, more stable under field conditions, and have a broader spectrum of activity across different plant species. While the synthesis of various analogs has been crucial for understanding the SAR of this compound, the next frontier lies in leveraging this knowledge for the de novo design of next-generation plant defense elicitors.

Advanced Methodological Approaches in 17s Volicitin Research

Analytical Techniques for (17S)-Volicitin Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound and related fatty acid-amino acid conjugates (FACs) in biological matrices, such as insect oral secretions, are critical for understanding their ecological roles. Due to their presence in low concentrations within complex mixtures, highly sensitive and selective analytical methods are required. rsc.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of these compounds. researchgate.netsepscience.com A common method involves using a reverse-phase column, such as a YMC ODSAQ S-5, with a gradient elution system. For instance, a gradient of aqueous acetic acid and acetonitrile (B52724) with 0.05% acetic acid can effectively separate volicitin (B1247072) from other components in beet armyworm oral secretions. researchgate.net Detection is typically achieved using a UV detector, often set at 200 nm, which is suitable for the peptide bond and conjugated systems within the molecule. researchgate.net

For definitive identification and structural confirmation, HPLC is often coupled with mass spectrometry (MS). nih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for analyzing the volatile organic compounds (VOCs) that plants release in response to volicitin. rsc.orgtandfonline.com Prior to GC-MS analysis of FACs, a derivatization step, such as methanolysis, may be employed to make the compounds more volatile. researchgate.net These hyphenated techniques (LC-MS and GC-MS) provide both the retention time data for separation and the mass-to-charge ratio and fragmentation patterns for unambiguous identification and quantification. researchgate.netuq.edu.au

| Technique | Application in this compound Research | Key Parameters/Details | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of volicitin in insect oral secretions. | Column: YMC ODSAQ S-5. Mobile Phase: Gradient of aqueous acetic acid and acetonitrile. Detection: UV at 200 nm. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile organic compounds (VOCs) released by plants; analysis of derivatized FACs. | Typically involves a DB-1 or similar column with a temperature program. Used to analyze collected volatiles like linalool, indole (B1671886), and caryophyllene. | researchgate.nettandfonline.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive detection and structural confirmation of volicitin and its metabolites in biological samples. | Combines the separation power of LC with the identification capabilities of MS for robust analysis in complex matrices. | researchgate.netuq.edu.au |

Chemical Synthesis Strategies for Stereoisomers and Isotopic Labeling of this compound

The chemical synthesis of this compound and its related isomers is essential for confirming its structure and for providing pure material for bioassays and mechanistic studies. biosynth.com Several stereoselective synthesis strategies have been developed to produce both the naturally occurring (17S)-isomer and its (17R)-counterpart. tandfonline.com

Key synthetic approaches often involve the construction of the 17-hydroxylinolenic acid backbone, followed by its condensation with L-glutamine. researchgate.net A notable strategy utilizes a Wittig reaction between a C10–C18 phosphonium (B103445) salt and a C1–C9 aldehyde to form the fatty acid chain. researchgate.net Other methods include a three-component Wittig approach and a semi-hydrogenation of an intermediary diyne to create the necessary Z-configured double bonds. tandfonline.comoup.com These stereoselective methods are crucial because the biological activity of FACs can depend on their specific stereochemistry. nih.gov

Isotopic labeling is another powerful tool in volicitin research, enabling detailed investigation of its fate and interactions within biological systems. isotope.com

Radiolabeling : A tritiated form of volicitin, [³H]-L-volicitin, has been synthesized using L-[3,4-³H(N)]Gln. nih.gov This radiolabeled analog was instrumental in demonstrating specific, saturable, and reversible binding to plasma membrane fractions from maize leaves, providing direct evidence for a volicitin receptor. nih.govmdpi.com

Stable Isotope Labeling : Deuterium-labeled volicitin, such as 9-D1-volicitin, has also been synthesized. researchgate.net This was achieved by reducing a methyl ester with sodium borodeuteride (NaBD₄) to introduce the deuterium (B1214612) atom, followed by further steps to complete the synthesis. researchgate.net Stable isotope-labeled compounds are invaluable for metabolic studies and for use as internal standards in quantitative mass spectrometry. isotope.com

| Synthesis Target | Key Strategy/Reaction | Purpose/Application | Reference |

|---|---|---|---|

| This compound and (17R)-Volicitin | Semi-hydrogenation of a diyne intermediate and (Z)-selective olefination. | To produce stereoisomers for comparative bioactivity studies. | tandfonline.com |

| This compound | Wittig reaction between a phosphonium salt and an aldehyde, followed by condensation with L-glutamine. | Stereoselective synthesis for structural confirmation and bioassays. | researchgate.net |

| [³H]-L-Volicitin (Tritium labeled) | Incorporation of L-[3,4-³H(N)]Gln during synthesis. | Used as a radioligand in binding assays to identify and characterize plant plasma membrane receptors. | nih.gov |

| 9-D1-Volicitin (Deuterium labeled) | Reduction of a methyl ester with NaBD₄ to introduce deuterium. | Serves as a stable isotope tracer for metabolic studies and as an internal standard for MS quantification. | researchgate.net |

Omics Technologies (Transcriptomics, Proteomics, Metabolomics) in Studying this compound-Induced Plant Responses

Omics technologies provide a global, system-level view of the molecular changes that occur in a plant after perceiving this compound. nih.govscitechnol.com These high-throughput methods are crucial for understanding the complex defense networks activated by this elicitor. mdpi.com

Transcriptomics : This approach analyzes the entire set of RNA transcripts (the transcriptome) in a cell or tissue at a given moment. Techniques like RNA sequencing (RNA-seq) are used to identify which genes are up- or down-regulated in a plant following treatment with this compound. nih.gov For example, transcriptomic studies have shown that volicitin activates genes involved in the biosynthesis of terpenoids and indole, which are key components of the defensive volatile blends released by maize. mdpi.com It can also reveal the induction of transcription factors that regulate downstream defense pathways. mpg.de

Proteomics : Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. scitechnol.com By comparing the proteomes of volicitin-treated and control plants, researchers can identify proteins whose abundance or modification state changes. This could include the synthesis of new defensive proteins, such as proteinase inhibitors, or the activation of signaling proteins like kinases. scitechnol.com

Metabolomics : This is the comprehensive analysis of all metabolites within a biological system. numberanalytics.com In the context of volicitin research, metabolomics is used to profile the wide array of chemical compounds produced by the plant in response to the elicitor. This includes not only the volatile organic compounds (VOCs) that mediate indirect defense by attracting parasitoids, but also non-volatile defensive compounds and changes in primary metabolites that support the metabolic shift towards defense. mdpi.comnumberanalytics.com

The integration of these omics approaches provides a powerful pipeline to connect gene expression changes with protein function and metabolic output, offering a holistic understanding of the plant's response to this compound. nih.gov

| Omics Technology | Primary Focus | Application in this compound Research | Reference |

|---|---|---|---|

| Transcriptomics | Gene expression (RNA transcripts) | Identifies genes (e.g., for terpene synthases, indole synthesis) and transcription factors activated by volicitin signaling. | mdpi.comnih.govmpg.de |

| Proteomics | Protein abundance and modification | Identifies differentially expressed proteins, such as defense-related enzymes and signaling kinases, involved in the plant response. | scitechnol.commdpi.com |

| Metabolomics | Metabolite profiles | Analyzes the full spectrum of induced defensive compounds, including volatile organic compounds (VOCs) and non-volatile secondary metabolites. | mdpi.comnumberanalytics.com |

Genetic and Molecular Tools for Dissecting this compound Perception and Signaling Pathways

Understanding how plants perceive this compound and translate this perception into a defensive response requires a combination of genetic and molecular tools. Research has focused on identifying the initial receptor and the subsequent intracellular signaling cascade.

A key breakthrough was the use of radiolabeled [³H]-L-volicitin to identify a specific, high-affinity binding site in the plasma membranes of maize (Zea mays) leaves. nih.govmdpi.com This provided the first direct evidence for a receptor-ligand interaction mediating herbivore-induced plant defenses. nih.gov Further studies showed that this binding activity is enhanced by treatment with methyl jasmonate (MeJA) and by actual insect feeding, suggesting that the expression of the receptor itself is part of an inducible defense response. nih.govmdpi.comannualreviews.org

The signaling cascade downstream of perception involves several key components common to plant defense pathways:

Ion Fluxes and Membrane Depolarization : Elicitor perception is often followed by rapid changes in ion flow across the plasma membrane, including an influx of calcium ions (Ca²⁺). mpg.de

Mitogen-Activated Protein Kinases (MAPKs) : MAPKs are crucial signaling molecules that transduce extracellular stimuli into intracellular responses. In Nicotiana attenuata, two specific MAPKs, Salicylic Acid-Induced Protein Kinase (SIPK) and Wound-Induced Protein Kinase (WIPK), have been shown through reverse genetics to be critical for transducing the elicitation signal from oral secretions. mpg.de

Phytohormone Signaling : The jasmonic acid (JA) signaling pathway is a central component of the response to volicitin. annualreviews.orgwur.nl The perception of volicitin leads to the activation of JA biosynthesis and signaling, which in turn regulates the expression of a wide array of defense genes. mdpi.comannualreviews.org The identification of JASMONATE ZIM-DOMAIN (JAZ) proteins as repressors and the F-box protein COI1 as a receptor for the active form of the hormone, JA-isoleucine, has greatly clarified this pathway. annualreviews.org

These molecular tools, from radioligand binding assays to the use of genetically modified plants, are essential for piecing together the complex network that governs how a plant recognizes and responds to the chemical cues from an insect herbivore. mpg.deannualreviews.org

Agricultural Biotechnology and Crop Protection Applications of 17s Volicitin Research

(17S)-Volicitin, a fatty acid-amino acid conjugate (FAC) identified in the oral secretions of insect herbivores, has emerged as a significant elicitor of plant defense mechanisms. Its ability to induce the production of volatile organic compounds (VOCs) that attract natural enemies of herbivores presents a promising avenue for the development of novel crop protection strategies. This article explores the biotechnological and agricultural applications stemming from research into this compound.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and quantifying (17S)-Volicitin in insect regurgitant?

- Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying this compound and other fatty acid-amino acid conjugates (FACs) in insect regurgitant. Methods should include:

- Sample preparation protocols to isolate FACs from complex matrices (e.g., regurgitant homogenization, solvent extraction).

- Use of internal standards (e.g., isotopically labeled volicitin analogs) to ensure quantification accuracy.

- Validation of chromatographic separation parameters to resolve structurally similar FACs (e.g., 18:3-OH-glutamine vs. 18:2-OH-glutamine) .

- Data Presentation : Include retention times, mass spectra, and calibration curves in supplementary materials to ensure reproducibility .

Q. How does this compound influence plant volatile emission, and what experimental designs are suitable for studying this interaction?

- Answer : this compound triggers plant defense mechanisms, leading to volatile organic compound (VOC) emission. Key experimental designs include:

- Controlled herbivory assays: Apply synthetic this compound to plant leaves and measure VOC profiles using gas chromatography-mass spectrometry (GC-MS).

- Comparative studies: Use mutant plant lines deficient in jasmonic acid signaling to isolate volicitin-specific effects.

- Temporal resolution: Track VOC emission kinetics post-application to identify early/late response phases .

- Contradictions : Some studies report diet-independent FAC levels in insects , necessitating controls for insect feeding history and plant secondary metabolites.

Advanced Research Questions

Q. What mechanisms explain the conserved levels of this compound in Spodoptera exigua regurgitant across divergent plant diets?

- Answer : Hypotheses and methodologies to address this include:

- Biosynthetic pathway analysis : Use isotopic labeling (e.g., ¹³C-glutamine) in artificial diets to trace FAC synthesis in insect midguts.

- Enzymatic regulation : Compare activity levels of acyltransferase enzymes in insects fed cotton vs. maize using proteomics.

- Evolutionary perspective : Conduct phylogenetic analyses of FAC-producing enzymes across Lepidoptera to assess conservation .

- Data Contradictions : If FAC levels remain stable despite plant defense compounds, investigate insect metabolic detoxification pathways (e.g., cytochrome P450 activity) .

Q. How can conflicting data on this compound’s role in indirect plant defense be reconciled?

- Answer : Discrepancies may arise from contextual factors (e.g., plant species, insect life stage). Methodological approaches include:

- Meta-analysis : Aggregate data from studies using standardized FAC application protocols and comparable VOC detection methods.

- Multivariate experiments : Test interactions between volicitin, other FACs, and plant hormones (e.g., ethylene) using factorial designs.

- Field validation : Compare laboratory results with field trials measuring parasitoid attraction to volicitin-treated plants .

Q. What advanced techniques can elucidate the structural specificity of this compound in receptor binding?

- Answer :

- Molecular docking simulations : Model interactions between this compound and putative plant receptors (e.g., membrane-bound kinases).

- Chiral resolution : Synthesize enantiomeric forms (17S vs. 17R) to test stereospecificity in plant responses.

- Mutagenesis screens : Use CRISPR-Cas9 to generate receptor mutants and assess binding affinity via surface plasmon resonance (SPR) .

- Data Validation : Include circular dichroism spectra or X-ray crystallography data for synthetic volicitin analogs .

Methodological Best Practices

- Reproducibility : Document insect rearing conditions (temperature, humidity), plant growth stages, and FAC extraction protocols in supplementary files .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and principal component analysis (PCA) for VOC profiling .

- Ethical Reporting : Differentiate between exploratory and hypothesis-driven analyses to maintain transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。